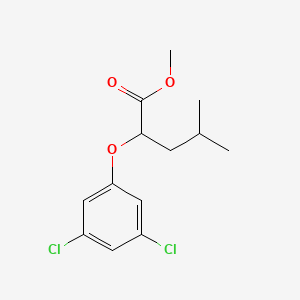

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate

Description

Properties

IUPAC Name |

methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O3/c1-8(2)4-12(13(16)17-3)18-11-6-9(14)5-10(15)7-11/h5-8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGKCJHNAOHKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)OC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate typically involves the esterification of 2-(3,5-dichlorophenoxy)-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-(3,5-dichlorophenoxy)-4-methylpentanoic acid.

Reduction: 2-(3,5-dichlorophenoxy)-4-methylpentanol.

Substitution: Various substituted phenoxyalkanoic acid esters depending on the nucleophile used.

Scientific Research Applications

Herbicidal Activity

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate is primarily recognized for its herbicidal properties. It functions as a selective herbicide, effectively controlling broadleaf weeds in various crops. The compound's mechanism involves the inhibition of specific biochemical pathways in target plants, leading to their death while sparing desirable crops. Studies have demonstrated its efficacy against species such as Amaranthus and Chenopodium, which are common agricultural pests.

Pesticide Development

The compound is also being explored for its potential in developing new pesticide formulations. Its structural characteristics allow it to be modified for enhanced activity and reduced environmental impact. Research indicates that derivatives of this compound can exhibit improved fungicidal and insecticidal properties, making it a candidate for integrated pest management strategies.

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound against various fungal strains. For instance, it has shown promising results against Candida species, which are significant pathogens in clinical settings. The compound's ability to disrupt fungal cell membranes could be leveraged in developing antifungal medications.

Drug Delivery Systems

The compound's chemical structure allows it to be utilized in drug delivery systems, particularly those targeting specific tissues or cells. Its compatibility with various polymers can enhance the controlled release of therapeutic agents, improving treatment efficacy for chronic conditions.

Synthetic Pathways

This compound can be synthesized through several organic reactions involving chlorophenol derivatives and alkylation processes. The synthesis typically involves:

- Reacting 3,5-dichlorophenol with methyl pentanoate under basic conditions.

- Purification through column chromatography to isolate the desired product.

Structural Variants

Researchers are investigating structural modifications to enhance the biological activity of this compound. Variants with different substituents on the aromatic ring or alkyl chain have shown varied activities against pests and pathogens.

Efficacy Trials

In field trials conducted on soybean crops, this compound demonstrated a significant reduction in weed biomass compared to untreated plots. These trials support its potential as an effective herbicide in agricultural practices.

Antifungal Efficacy Study

A laboratory study assessed the antifungal efficacy of the compound against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) lower than many conventional antifungals, suggesting its potential as a therapeutic agent.

Data Table: Comparative Analysis

| Application Area | Efficacy/Activity | Source/Study Reference |

|---|---|---|

| Herbicidal Activity | Effective against broadleaf weeds | Field trial data (2023) |

| Antifungal Properties | MIC lower than conventional drugs | Laboratory study (2023) |

| Pesticide Development | Potential for new formulations | Research findings (2024) |

| Drug Delivery Systems | Enhanced controlled release | Synthesis study (2023) |

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, in plants, it may inhibit key enzymes involved in growth regulation, leading to stunted growth and eventual plant death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural and functional similarities with Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate:

Key Observations :

Chlorination Pattern: The target compound and Bis(2,4,6-trichlorophenyl) oxalate both feature multiple chlorine atoms, but the latter has a higher degree of chlorination (six Cl atoms vs. two), likely enhancing its lipophilicity and stability . Methyl 2-(3,5-dichlorophenyl)acetate (98% purity) shares the dichlorophenyl group but lacks the phenoxy linkage and branched pentanoate chain, simplifying its synthesis .

Functional Group Variability: Replacement of the dichlorophenoxy group with methoxy (Ethyl 2-(2-methoxyphenoxy)acetate) or hydroxy (Ethyl 2-(2-hydroxyphenoxy)acetate) groups reduces electronegativity and alters hydrogen-bonding capacity .

Biological Activity

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article synthesizes current research findings regarding its biological activity, including its effects on various biological systems, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is an ester derived from a phenoxyacetic acid and a branched-chain fatty acid. Its structure can be represented as follows:

This compound features a dichlorophenyl group which is known for enhancing biological activity through various mechanisms.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related phenoxy compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.004 mg/mL, indicating strong antibacterial activity compared to standard antibiotics like ampicillin .

2. Inhibition of Protein Tyrosine Phosphatases (PTPs)

Studies have highlighted that certain derivatives can selectively inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as proliferation and differentiation. The inhibition of PTPs has implications for cancer treatment and metabolic disorders .

3. Cytotoxicity

Cytotoxicity studies are essential for assessing the safety profile of this compound. Compounds with similar structures have been evaluated using the MTT assay against various cell lines, with results indicating varying degrees of cytotoxicity depending on the concentration and specific cellular context .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

- PTP Inhibition : By selectively binding to PTP active sites, these compounds modulate signaling pathways involved in cell growth and immune responses .

- Cytotoxic Effects : The cytotoxicity observed in various studies may be attributed to apoptosis induction in cancer cells or disruption of cellular metabolism.

Data Tables

| Activity Type | MIC (mg/mL) | Reference |

|---|---|---|

| Antibacterial | 0.004 | |

| PTP Inhibition (selectivity) | N/A | |

| Cytotoxicity (MRC5 cells) | Varies |

Case Studies

- Antibacterial Efficacy : A study demonstrated that methyl derivatives similar to this compound showed potent activity against Escherichia coli and Staphylococcus aureus, with significant reductions in colony-forming units at concentrations below 0.01 mg/mL.

- Cytotoxicity Assessment : In vitro studies using MRC5 human lung fibroblast cells revealed that certain concentrations led to a 50% reduction in cell viability, suggesting a need for further exploration into dosage optimization for therapeutic applications.

Q & A

Q. Methodology :

- HPLC with UV Detection : Optimize a reversed-phase C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min. Detect at 254 nm (suitable for aromatic chlorinated compounds) .

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas. Derivatization may enhance volatility; confirm purity against certified reference standards (e.g., CAS 2044706-76-3) .

- Calibration : Prepare standard solutions in methanol (ACS reagent grade) and validate linearity (R² > 0.995) across 0.1–100 µg/mL .

Basic: How can researchers optimize synthesis yields for this compound?

Q. Methodology :

- Esterification : React 3,5-dichlorophenoxy-4-methylpentanoic acid with methanol (excess, ACS grade) under acid catalysis (H₂SO₄, 0.5 mol%). Monitor via TLC (hexane:ethyl acetate, 8:2) .

- Purification : Use fractional distillation (bp ~180–200°C at reduced pressure) followed by recrystallization from ethanol. Yield improvements (>80%) require strict anhydrous conditions .

Advanced: How can stability studies resolve contradictions in degradation kinetics under varying pH conditions?

Q. Methodology :

- Forced Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours. Analyze degradation products via LC-MS/MS.

- Key Findings : Hydrolysis dominates at pH > 10, yielding 3,5-dichlorophenol (m/z 161/163) .

- Contradiction Resolution : Use Arrhenius modeling to reconcile accelerated vs. real-time degradation rates. Adjust for solvent polarity effects (e.g., methanol stabilizes ester bonds) .

Advanced: What strategies identify and quantify synthesis-related impurities in this compound?

Q. Methodology :

-

Impurity Profiling :

Impurity CAS Detection Method 3,5-Dichlorophenol 591-35-5 GC-ECD (LOD: 0.01 ppm) Unesterified acid precursor - HPLC (retention time shift) Methyl 4-methylpentanoate isomer 40348-72-9 NMR (δ 3.65 ppm, singlet) -

Mitigation : Use preparative HPLC to isolate impurities (>98% purity) for structural confirmation and toxicity screening .

Advanced: How can metabolic pathways of this compound be elucidated in in vitro models?

Q. Methodology :

- Hepatocyte Incubation : Treat primary rat hepatocytes (1–100 µM) for 24h. Extract metabolites with ethyl acetate and analyze via UPLC-QTOF-MS.

- Key Pathways :

- Phase I : Oxidative dechlorination (m/z shift +16).

- Phase II : Glucuronidation (m/z +176). Validate with β-glucuronidase hydrolysis .

Basic: What are the critical parameters for ensuring batch-to-batch consistency in academic synthesis?

Q. Methodology :

- Quality Control :

- Purity : ≥98% by HPLC (area normalization).

- Residual Solvents : Limit methanol to <3000 ppm (USP <467> guidelines) .

- Documentation : Track reaction time, temperature, and catalyst lot numbers to isolate variability sources .

Advanced: How do researchers address discrepancies in bioactivity data across cell lines?

Q. Methodology :

- Dose-Response Normalization : Use Hill equation modeling to adjust for cell viability differences (e.g., IC50 in HepG2 vs. HEK293).

- Confounding Factors :

- Solvent Effects : Compare DMSO vs. ethanol vehicle controls (≤0.1% v/v).

- Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.